Alizarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Staining and Visualization of Calcium

One of the most established and widely used applications of alizarin in research is its ability to stain calcium and certain calcium compounds. Alizarin binds to calcium ions, forming a red or light purple complex, making it a valuable tool for visualizing and quantifying calcium deposits in various biological samples. This technique plays a crucial role in:

- Bone research: Alizarin staining is a standard method for studying bone formation and mineralization. It allows researchers to assess the development and differentiation of osteoblasts (bone-forming cells) and the deposition of calcium hydroxyapatite, the primary mineral component of bone .

- Pathological studies: Alizarin can be used to identify and differentiate calcium-containing structures in tissues, helping diagnose conditions like calcium oxalate kidney stones and vascular calcification .

Investigating Bone and Mineralization Processes

Beyond simple visualization, alizarin offers insights into the mechanisms underlying bone formation and mineralization. Researchers use alizarin to:

- Study the activity of osteoblasts: Alizarin staining allows researchers to quantify the amount of mineralized matrix produced by osteoblasts, helping them understand the factors influencing bone formation and remodeling .

- Evaluate the effectiveness of bone-targeting drugs: Alizarin staining can be used to assess the efficacy of drugs or therapeutic strategies aimed at promoting bone growth or treating bone-related disorders .

Exploring Potential Therapeutic Applications

Recent research suggests alizarin might possess therapeutic potential beyond its diagnostic applications. Studies have shown that alizarin exhibits:

- Antitumor properties: Alizarin has been shown to inhibit the growth of various cancer cells, including pancreatic and bone cancer cells, suggesting its potential as a therapeutic agent .]

- Antioxidant and anti-inflammatory activities: Studies suggest alizarin may possess antioxidant and anti-inflammatory properties, potentially offering benefits in various disease conditions .

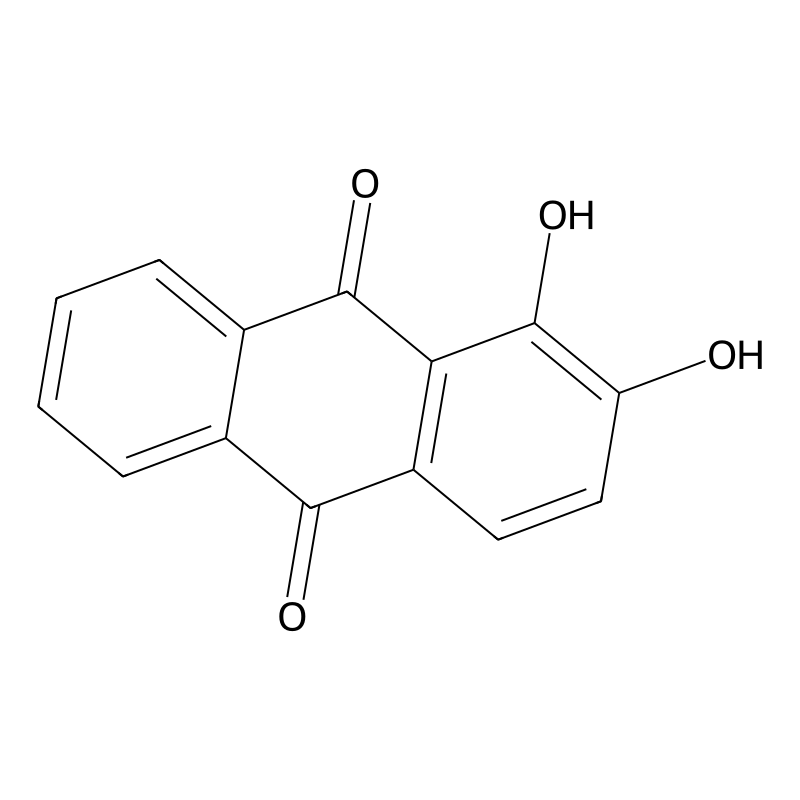

Alizarin, chemically known as 1,2-dihydroxyanthraquinone, is an organic compound with the formula . It is recognized for its vibrant red color and has been historically significant as a dye, particularly in the textile industry. Alizarin was originally extracted from the roots of the madder plant, Rubia tinctorum, and was widely used for dyeing fabrics, earning the nickname "Turkey Red" due to its prominence in Turkish dyeing practices. The synthetic production of alizarin began in 1869, marking a pivotal moment in the history of dyes and textiles, as it allowed for more affordable and consistent coloring agents compared to natural sources .

- Acid-Base Reactions: Alizarin acts as a pH indicator, changing color depending on the acidity or alkalinity of the solution. In acidic conditions, it appears red, while in alkaline solutions, it turns purple .

- Complex Formation: Alizarin can form complexes with metal ions. For example, it reacts with calcium ions to produce a red precipitate, which is useful in biological staining applications .

- Oxidative Reactions: Alizarin has been shown to exhibit mutagenic and carcinogenic properties, potentially inducing oxidative damage in biological systems. This is particularly relevant in studies involving its interaction with enzymes like catalase .

Alizarin has been investigated for its biological activities, particularly concerning its effects on living organisms:

- Staining Agent: It is commonly used in biological research to stain calcium deposits in tissues. When tissues containing calcium are treated with alizarin, they turn red or light purple, which aids in visualizing these components under fluorescent light .

- Toxicity: Studies have indicated that alizarin red S, a derivative of alizarin, can inhibit catalase activity, leading to increased oxidative stress within cells. This suggests potential health risks associated with exposure to alizarin derivatives .

Alizarin can be synthesized through various methods:

- From Anthraquinone: The most common method involves the Friedel-Crafts acylation of benzene with phthalic anhydride to produce anthraquinone. This compound is then sulfonated and fused with caustic soda to yield alizarin .

- Bromination of Anthraquinone: Another method involves brominating anthraquinone to form dibromoanthraquinone. This intermediate is then treated with caustic potash to produce alizarin .

- Condensation of Catechol: A less common synthesis method involves condensing catechol with phthalic anhydride using anhydrous aluminum chloride or concentrated sulfuric acid at elevated temperatures .

Alizarin has a wide range of applications:

- Textile Dyeing: Its primary use remains in the textile industry for dyeing cotton, wool, and silk fabrics. Alizarin provides rich red hues that are highly sought after .

- Biological Staining: Alizarin is frequently employed in histology and pathology as a staining agent for calcium compounds in tissue samples .

- Pigment Production: It serves as a precursor for various pigments used by artists and manufacturers, notably in creating madder lake pigments like rose madder and alizarin crimson .

Research into alizarin's interactions has revealed significant findings:

- Catalase Interaction: Alizarin red S has been shown to interact with catalase at a molecular level, inhibiting its activity and potentially leading to increased oxidative stress within cells. This interaction highlights the compound's pro-oxidant properties and raises concerns about its safety in biological contexts .

- Metal Ion Complexation: The ability of alizarin to form complexes with metal ions such as calcium enhances its utility as a staining agent and indicates potential applications in analytical chemistry .

Several compounds share structural similarities with alizarin but exhibit different properties or applications:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Purpurin | Dihydroxyanthraquinone | Dyeing | Fades more rapidly than alizarin |

| Alizarin Red S | Sulfonated derivative | Textile dye | Known for mutagenic properties |

| Anthraquinone | Anthraquinone | Intermediate for dyes | Precursor for synthesizing alizarin |

| Alizarine Cyanine Green | Synthetic dye | Textile applications | Produces green shades |

| Quinacridone Pigments | Synthetic organic pigment | High-performance pigments | More light-resistant than alizarin |

Alizarin's unique combination of vibrant color, historical significance as one of the first synthetic dyes, and versatility in applications sets it apart from these similar compounds. Its ongoing relevance in both industrial and research settings underscores its importance in the field of chemistry and materials science.

The isolation of alizarin from natural sources began with the pioneering work of French chemist Pierre-Jean Robiquet and his collaborator Jean-Jacques Colin in 1826. They identified alizarin (1,2-dihydroxyanthraquinone) and purpurin (1,2,4-trihydroxyanthraquinone) as the primary colorants in madder root (Rubia tinctorum) through sequential solvent extraction and crystallization. Their method involved treating crushed madder roots with sulfuric acid to isolate a red dye, followed by alkaline hydrolysis to separate alizarin from purpurin.

Structural elucidation of alizarin was achieved through degradation studies and synthetic replication. In 1868, German chemists Carl Graebe and Carl Liebermann confirmed its anthraquinone backbone by reducing alizarin to anthracene and oxidizing it to anthraquinone. Key evidence for the 1,2-dihydroxy configuration came from nitration experiments, which produced two mono-nitro derivatives, and condensation reactions with phthalic anhydride, which yielded a single product. These findings were corroborated by X-ray crystallography in the 20th century, confirming the planar anthraquinone core with hydroxyl groups at positions 1 and 2.

Table 1: Key Milestones in Alizarin Structural Elucidation

Conventional Synthetic Pathways for Anthraquinone-Based Derivatives

The first industrial synthesis of alizarin, developed independently by Graebe-Liebermann and William Henry Perkin in 1868, relied on bromination of anthraquinone. The process involved:

- Bromination: Anthraquinone was treated with bromine in a sealed tube at 100°C to form 1,2-dibromoanthraquinone.

- Hydrolysis: The dibromo derivative was heated with potassium hydroxide (170°C) to replace bromine atoms with hydroxyl groups.

- Acidification: Treatment with sulfuric acid precipitated synthetic alizarin.

Later methods utilized Friedel-Crafts acylation, where phthalic anhydride was condensed with catechol in the presence of aluminum chloride:

$$

\text{C}6\text{H}4(\text{OH})2 + \text{C}8\text{H}4\text{O}3 \xrightarrow{\text{AlCl}3} \text{C}{14}\text{H}8\text{O}4 + \text{H}_2\text{O}

$$

This route achieved yields >80% and dominated production until the 1950s.

Table 2: Conventional Alizarin Synthesis Methods

| Method | Conditions | Yield | Key Advantage |

|---|---|---|---|

| Bromination-Hydrolysis | Br₂, 100°C; KOH, 170°C | 65–70% | High purity |

| Friedel-Crafts | AlCl₃, 140–150°C | 80–85% | Scalability |

| Anthracene oxidation | HNO₃/H₂SO₄, reflux | 50–60% | Low-cost starting material |

Novel Green Chemistry Approaches in Acyl-Alizarin Derivative Synthesis

Recent advances emphasize sustainability in alizarin derivative synthesis:

Supercritical Carbon Dioxide (scCO₂) Extraction:

Ionic Liquid-Catalyzed Friedel-Crafts Reactions:

Microwave-Assisted Synthesis:

Enzymatic Coupling:

Table 3: Green Synthesis Metrics for Alizarin Derivatives

| Technique | Energy Use Reduction | Solvent Saved | Yield Improvement |

|---|---|---|---|

| scCO₂ extraction | 40% | 70% | +12% |

| Ionic liquid catalysis | 55% | 100% | +18% |

| Microwave synthesis | 75% | 100% | +25% |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

260.0 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 72 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 64 of 72 companies with hazard statement code(s):;

H302 (62.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (29.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (39.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Tartrazine

Use Classification

General Manufacturing Information

Dates

Design of a dual-signal sensing platform for d-penicillamine based on UiO-66-NH

Nan Wang, Youwei Wu, Mengke Wang, Zhengxuan Li, Guannan Wang, Xingguang SuPMID: 34342310 DOI: 10.1039/d1an01013a

Abstract

Herein, we designed a diversified sensing platform for d-penicillamine based on amino-functionalized Zr-based metal-organic frameworks (UiO-66-NHMOFs) and 3-aminophenylboronic acid (APBA)@Alizarin Red (ARS). The boronic acid group of 3-aminophenylboronic acid could react with Alizarin Red to form an APBA@ARS complex with a yellow fluorescence emission at 580 nm and ultraviolet absorption at 435 nm. APBA@ARS can greatly quench the fluorescence of UiO-66-NH

MOFs at 450 nm via fluorescence resonance energy transfer (FRET). When copper ions were present in the reaction system of APBA and Alizarin Red, the copper ions could complex with Alizarin Red to prevent the generation of APBA@ARS, and the absorption of Cu@ARS at 530 nm occurred. Thus, the absorbance of APBA@ARS at 435 nm declined, restoring the fluorescence of UiO-66-NH

MOFs. Nevertheless, when d-penicillamine and copper ions coexist in the APBA and Alizarin Red reaction system, the copper ions would complex with the sulfhydryl group of d-penicillamine and no longer hinder the generation of APBA@ARS, and the fluorescence of UiO-66-NH

MOFs is quenched again. Meanwhile, the absorbance of APBA@ARS at 435 nm enhanced and the absorbance at 530 nm decreased. Thus, a fluorescence and colorimetric dual-signal sensing platform was constructed for d-penicillamine detection, which could detect d-penicillamine in the 1-20 μM and 2-50 μM ranges with the limit of detection (LOD) values of 0.46 μM and 1.38 μM, respectively. Furthermore, this sensing platform could also realize the intelligent RGB detection via mobile phones due to the obvious color change of the reaction system.

Alizarin and Purpurin from

Wen Wang, Jiaxing Zhang, Wei Qi, Rongxin Su, Zhimin He, Xin PengPMID: 34033711 DOI: 10.1021/acschemneuro.1c00177

Abstract

Alizarin (1,2-dihydroxyanthraquinone) and purpurin (1,2,4-trihydroxyanthraquinone), natural anthraquinone compounds fromL., are reported to have diverse biological effects including antibacterial, antitumor, antioxidation, and so on, but the inhibition activity against amyloid aggregation has been rarely reported. In this study, we used insulin as a model protein to explore the anti-amyloid effects of the two compounds. The results showed that alizarin and purpurin inhibited the formation of insulin fibrils in a dose-dependent manner and reduced insulin-induced cytotoxicity. Meanwhile, purpurin had a more significant inhibitory effect on insulin amyloid fibrils compared with alizarin. In addition, computer simulations indicated that the two compounds interacted mainly with the hydrophobic residues of insulin chain B and interfered with the binding of phenylalanine residues. The research indicated that natural anthraquinone compounds had potential effects in preventing protein misfolding diseases and could be further used to design effective antiamyloidosis compounds.

Microscopic Characteristics of Late Intraocular Lens Opacifications

Piotr Kanclerz, Timur Mert Yildirim, Ramin KhoramniaPMID: 33091924 DOI: 10.5858/arpa.2019-0626-RA

Abstract

The increases in overall life expectancy and in lens surgeries performed on younger patients have resulted in a significant increase in the anticipated duration of artificial intraocular lenses (IOLs) in the eye. Thus, the physicochemical properties of the IOL become a critical issue, and several types of postoperative IOL opacifications have been reported.To describe the microscopic characteristics of opacified IOLs. Glistenings and subsurface nanoglistenings are fluid-related phenomena developing mainly in hydrophobic acrylic IOLs and are associated with aqueous influx into the IOL matrix. Calcification presents in hydrophilic acrylic or silicone IOLs as deposits of hydroxyapatite or other phases of calcium. Snowflake degeneration is less common, and it manifests in older polymethyl methacrylate IOLs.

PubMed and ScienceDirect databases were searched for the following keywords: intraocular lens, IOL, cataract surgery, phacoemulsification, opacification, glistening, subsurface nanoglistenings, calcification, snowflake degeneration. English-language articles published up to October 15, 2019 were included in the study. The manuscript contains mainly a literature review; however, it was supplemented with original investigations from the David J. Apple International Laboratory for Ocular Pathology.

Glistenings and subsurface nanoglistenings should be evaluated in a hydrated state and at room temperature; they manifest as microvacuoles sized from 1.0 to greater than 25.0 μm and less than 200 nm, respectively. Calcification deposits are situated on or underneath the surface of the IOL and can be stained with a 1% alizarin red solution or with the von Kossa method. Snowflake degeneration manifests as "particles" or "crystals," causing whitish IOL discoloration. Scanning electron microscopy or energy dispersive X-ray spectroscopy may improve the diagnostic accuracy.

Hierarchical approach towards adsorptive removal of Alizarin Red S dye using native chitosan and its successively modified versions

M A Khapre, R M JugadePMID: 32970624 DOI: 10.2166/wst.2020.376

Abstract

In the present work, native chitosan (Ch) along with its chemically and physico-chemically modified versions, namely sulphate cross-linked chitosan (SCC) and sulphate cross-linked chitosan-bentonite composite (SCC-B), were employed as potential adsorbents for the removal of an anionic dye, Alizarin Red S (ARS) from aqueous solutions. All three adsorbents were extensively characterized using techniques such as Fourier-transform infrared spectroscopy, scanning electron microscopy, energy dispersive X-ray, X-ray diffraction, Brunauer-Emmett-Teller analysis, thermogravimetric-differential thermal analysis, and pH point of zero charge. Various parameters were optimized, including pH of dye solution, contact time, adsorbent dose, initial adsorbate concentration and temperature of adsorption. Four adsorption isotherm models were studied and it was found that the Freundlich model was best-fit for all three systems. Maximum adsorption capacities towards adsorption of ARS were found to be 42.48, 109.12 and 131.58 mg gfor Ch, SCC and SCC-B, respectively. Kinetics of adsorption was examined by employing three well-known models in order to deduce the mechanism of adsorption. Thermodynamic studies show that the process is spontaneous and exothermic for all adsorbents employed. Furthermore, it was observed that for large sample volumes, the column adsorption method was more effective compared to the batch method.

Regio-specific biotransformation of alizarin to alizarin methoxide with enhanced cytotoxicity against proliferative cells

Trang Thi Huyen Nguyen, Jang Mi Han, Hye Jin Jung, Ramesh Prasad Pandey, Yong Il Park, Jae Kyung SohngPMID: 32588231 DOI: 10.1007/s10295-020-02286-4

Abstract

Alizarin has been reported to have an antigenotoxic activity along with an inhibitory effect on the tumor cell growth of human colon carcinoma cells. Alizarin was biotransformed into an O-methoxide derivative using O-methyltransferase from Streptomyces avermitilis MA4680 (SaOMT2) to enhance its bioefficacy. The biotransformed product was extracted, purified, and characterized using various chromatographic and spectroscopic analyses, and confirmed to be an alizarin 2-O-methoxide. The antiproliferative activity of the compound against gastric cancer cells (AGS), uterine cervical cancer (Hela), liver cancer (HepG2), and normal cell lines was investigated. Alizarin 2-O-methoxide showed an inhibitory effect on all three cancer-cell lines at very low concentrations, from 0.078 µM, with no cytotoxicity against 267B1 (human prostate epithelial) and MRC-5 (normal human fetal lung fibroblast).Selective adsorption of organic pigments on inorganically modified mesoporous biochar and its mechanism based on molecular structure

Ruya Lin, Zhijie Liang, Chun Yang, Zhiwei Zhao, Fuyi CuiPMID: 32268260 DOI: 10.1016/j.jcis.2020.03.112

Abstract

The treatment of organic pigments has gained significant attention worldwide owing to the large amounts of pollutants emitted during the process. The main purpose of this study is to prepare an environmentally friendly, low-cost adsorbent with high efficiency with selective adsorption for water purification. An inorganically modified mesoporous biochar derived from sorghum straw was synthesized in one step, and three typical organic pigments including methyl blue (MB), acid orange 7 (AO7), and alizarin red (AR) were selected as cationic, azo, and anionic pigments, respectively. The characterization results demonstrated that FeO

particles successfully attached to the surface of biochar after modification. Although the enhanced adsorption behaviors of the three pigments on the modified biochar were described effectively by the Langmuir isotherm, the as-prepared materials showed a better selective adsorption effect on the cationic pigments. Moreover, the adsorption processes of all targeted pigments were endothermic and governed by entropy. Smaller molecular dimensions, lighter molecular weight, and the low molecular electrostatic potential of MB are responsible for its selective adsorption; however, the enhanced adsorption affinity is attributed to the hydrogen bond and n-π interaction with the benzene ring of the pigment molecules.

New insights in photocatalytic removal of Alizarin Yellow using reduced Ce

Lalliansanga, Diwakar Tiwari, Seung Mok Lee, Dong-Jin KimPMID: 33058080 DOI: 10.1007/s11356-020-11087-2

Abstract

The present communication aims to obtain a novel Ce/TiO

thin film in a single step facile method using the in situ template process. The material was characterized by the XRD (X-ray diffraction), XPS (X-ray photoelectron spectroscopy), TEM (transmission electron microscope), and AFM (atomic force microscope) analyses. The thin film catalyst was intended to introduce in the degradation of one of potential dye Alizarin Yellow from aqueous solutions using the UV-A radiations. The mechanisms of degradation along with the physicochemical parametric studies were conducted extensively. The mineralization of pollutant and the replicate use of catalysts further enhance the applicability of present communication. Additionally, the real matrix treatment was conducted to simulate the treatment process.

Hypochlorite fluorescence sensing by phenylboronic acid-alizarin adduct based carbon dots

Eliana F C Simões, Luís Pinto da Silva, Joaquim C G Esteves da Silva, João M M LeitãoPMID: 31816774 DOI: 10.1016/j.talanta.2019.120447

Abstract

The selective fluorescence sensing of hypochlorite (ClO) was achieved at pH 7.4 by a simple analytical procedure through the fluorescence quenching of autoclave synthesized carbon dots (CDs), which used as precursor an adduct formed between 3-aminophenylboronic acid (APBA) and alizarin red S (ARS). The use of this adduct allowed the preparation of CDs with a red shifted emission (560 nm) and excitation in the visible range (490 nm). Quantification of hypochlorite was achieved at physiological pH (pH 7.4) in aqueous solutions by fluorescence quenching with a linearity range of 0-200 μM (limit of detection of 4.47 μM, and limit of quantification of 13.41 μM). The selectivity of hypochlorite sensing was confirmed by comparison with other potential analytes, such as glucose, fructose and hydrogen peroxide. Finally, the validity of the proposed assay was further demonstrated by performing recovery assays in different matrices. Thus, this CDs allows the fluorescent sensing of ClO

with spectral properties more suitable for in vitro/in vivo applications.

Ratiometric fluorescent nanoprobes based on Resonance Rayleigh Scattering and inner filter effect for detecting alizarin red and Pb

Fanyong Yan, Zhonghui Sun, Tengbiao Ma, Xiaodong Sun, Jinxia Xu, Ruijie Wang, Li ChenPMID: 31813723 DOI: 10.1016/j.saa.2019.117843

Abstract

A new ratiometric fluorescent strategy for detection of alizarin red (ARS) was designed based on the fluorescence of CDs and scattered light of scatterer. The CDs-ARS system can be used to detect Pbbased on that the complexation between ARS and Pb

. With the addition of ARS, the fluorescence of CDs was apparently quenched via inner filter effect (IFE). Resonance Rayleigh Scattering (RRS) at 350 nm was enhanced by an increase in the number of scatterer. The value of ln(I

/I

) was linearly correlated with ARS concentration in the range of 0-80 μM, and the detection limit for ARS was calculated to be 68.1 nM. When Pb

was added to the CDs-ARS system, the complexation of ARS with Pb

increased the size of the scatterer, resulting in the increase of the RRS intensity at 350 nm. Due to the affinity between ARS and Pb

, the overlap of the emission spectra of CDs and the absorption spectra of ARS was reduced, resulting in the IFE effect was inhibited and the recovery of the fluorescence of CDs. The value of I

/I

linearly increased with the addition of Pb

within the range of 10-50 μM, the limit of detection was 36.8 nM. As for practical application, CDs and CDs-ARS were applied to detect ARS and Pb

in tap water and poor water, respectively. The recovery values were obtained to be 95.4-98.8% and 93.4-101.7%. Furthermore, the system of CDs-ARS has been successfully applied to H1299 cell imaging.

Construction of Alizarin Conjugated Graphene Oxide Composites for Inhibition of

Mohankandhasamy Ramasamy, Sitansu Sekhar Nanda, Jin-Hyung Lee, Jintae LeePMID: 32272698 DOI: 10.3390/biom10040565

Abstract

Biofilm inhibition using nanoparticle-based drug carriers has emerged as a noninvasive strategy to eradicate microbial contaminants such as fungus. In this study, one-step adsorption strategy was utilized to conjugate alizarin (AZ) on graphene oxide (GO) and characterized by ultraviolet-visible spectroscopy (UV-Vis), attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), X-ray powder diffraction (XRD), dynamic light-scattering (DLS), and transmission electron microscopy (TEM). Crystal violet assay was performed to evaluate the antibiofilm efficacy of GO-AZs against

. Different characterizations disclosed the loading of AZ onto GO. Interestingly, TEM images indicated the abundant loading of AZ by producing a unique inward rolling of GO-AZ sheets as compared to GO. When compared to the nontreatment, GO-AZ at 10 µg/mL significantly reduced biofilm formation to 96% almost equal to the amount of AZ (95%). It appears that the biofilm inhibition is due to the hyphal inhibition of

. The GO is an interesting nanocarrier for loading AZ and could be applied as a novel antibiofilm agent against various microorganisms including

.